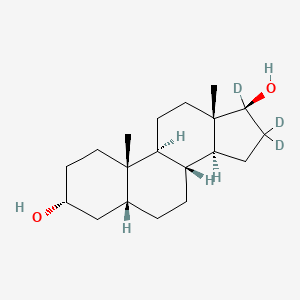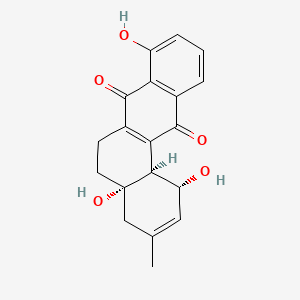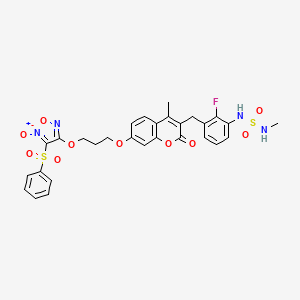
Florasulam-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Florasulam-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Florasulam, a triazolopyrimidine sulfonanilide herbicide. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Florasulam-13C,d3 involves the incorporation of carbon-13 and deuterium into the Florasulam molecule. This process typically requires specialized reagents and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the formation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production methods are designed to ensure high purity and consistent isotopic labeling, which are crucial for its use in scientific research.
化学反応の分析
Types of Reactions
Florasulam-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
科学的研究の応用
Florasulam-13C,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and pesticides, as well as in environmental studies to assess the degradation and persistence of chemicals.
作用機序
The mechanism of action of Florasulam-13C,d3 is similar to that of Florasulam. It acts as an inhibitor of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of susceptible plants. The isotopic labeling does not significantly alter the mechanism of action but allows for detailed studies of the compound’s behavior in various systems.
類似化合物との比較
Florasulam-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Florasulam: The non-labeled version of this compound.
Sulfonylurea Herbicides: A class of herbicides with a similar mechanism of action, including compounds like metsulfuron-methyl and chlorsulfuron.
The isotopic labeling of this compound provides advantages in research applications, such as improved tracking and quantification in metabolic studies.
特性
分子式 |
C12H8F3N5O3S |
|---|---|
分子量 |
363.30 g/mol |
IUPAC名 |
N-(2,6-difluorophenyl)-8-fluoro-5-(trideuterio(113C)methoxy)-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3/i1+1D3 |
InChIキー |
QZXATCCPQKOEIH-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
正規SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


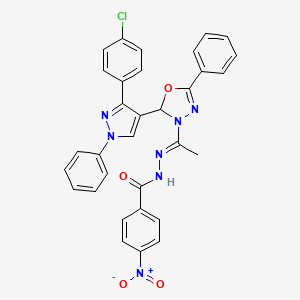
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
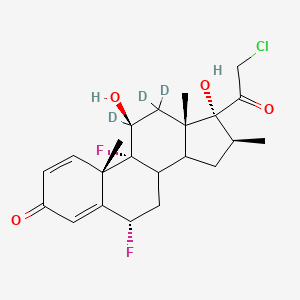

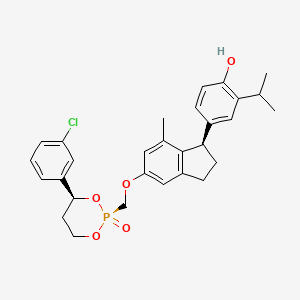
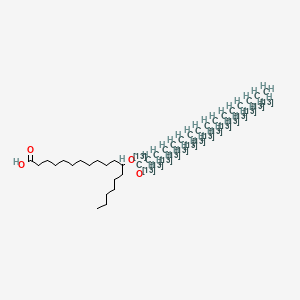

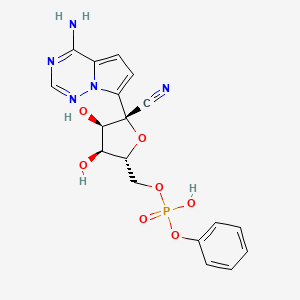
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
